molecular formula C15H11N5S B2571213 3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol CAS No. 120187-11-3

3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol

Cat. No. B2571213
CAS RN: 120187-11-3
M. Wt: 293.35
InChI Key: LILOKGFAYWLFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol (DPTT) is a novel molecule with a wide range of potential applications in scientific research. DPTT is a derivative of the triazole family, which is a class of heterocyclic compounds that contain three nitrogen atoms. DPTT has been extensively studied for its potential applications in the fields of biochemistry, pharmacology, and medicine. The synthesis of DPTT is relatively straightforward, and the molecule has been found to possess a variety of interesting properties and effects.

Scientific Research Applications

Energetic Materials

The compound’s fused-triazole backbone, 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole , with two C-amino groups as substituents, serves as a promising building block for very thermally stable energetic materials . These materials are essential for applications such as propellants, explosives, and pyrotechnics. The compound’s high energy content and thermal stability make it attractive for use in these fields.

Thermal Behavior and Decomposition Mechanism

Researchers have systematically studied the thermal decomposition process of 3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol using techniques like thermogravimetry (TG), differential scanning calorimetry (DSC), TG-DSC coupled with Fourier-transform infrared spectroscopy and mass spectrometry (TG-DSC-FTIR-MS), and adiabatic reaction calorimetry (ARC) . The compound’s thermal decomposition likely begins with ring-opening reactions of the fused heterocycle. Detailed mechanisms and kinetic models have been proposed for both the first and second stages of its decomposition.

Kinetic Models::

Safety Parameters

Typical safety indicators for 3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol include the adiabatic time-to-maximum rate (TMR ad) temperatures, such as TD24 (182.71°C) and TD8 (186.32°C) . These values are crucial for assessing the compound’s safety during handling and storage.

properties

IUPAC Name

3,7-diphenyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c21-15-18-20-13(11-7-3-1-4-8-11)16-17-14(20)19(15)12-9-5-2-6-10-12/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILOKGFAYWLFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2NC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-6-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.